ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate
Overview
Description
Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand, binding to specific receptors and influencing cellular signaling pathways .
Comparison with Similar Compounds
1-amino-3-methyl-1,2,3-triazole: Similar in structure but with different functional groups.
Ethyl 1-amino-3-methyl-1,2,3-triazole-5-carboxylate: A close analog with slight variations in the triazole ring.
1-amino-3-alkyl-1,2,3-triazolium nitrates: These compounds share the triazole core but differ in their ionic nature and applications.
Uniqueness: Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
IUPAC Name |
ethyl 5-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-10(15)9-12-8(13-14-9)7(11)5-6(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGRNXARMXLAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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